![molecular formula C25H19N7OS B14967268 N-(1H-Benzimidazol-2-ylmethyl)-2-[(5-phenyl-1,2,4-triazolo[4,3-c]quinazolin-3-yl)thio]acetamide CAS No. 1049158-09-9](/img/structure/B14967268.png)
N-(1H-Benzimidazol-2-ylmethyl)-2-[(5-phenyl-1,2,4-triazolo[4,3-c]quinazolin-3-yl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-({5-PHENYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a benzodiazole and triazoloquinazoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-({5-PHENYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in the synthesis process . The reactions are carried out under relatively mild conditions using dimethyl formamide as the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-({5-PHENYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-3-YL}SULFANYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents like dimethyl formamide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-({5-PHENYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key proteins involved in cell signaling and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide
- 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)acetamide
Uniqueness
N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-({5-PHENYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-3-YL}SULFANYL)ACETAMIDE is unique due to its combination of benzodiazole and triazoloquinazoline moieties, which confer distinct chemical and biological properties
Propiedades
Número CAS |
1049158-09-9 |
|---|---|
Fórmula molecular |
C25H19N7OS |
Peso molecular |
465.5 g/mol |
Nombre IUPAC |
N-(1H-benzimidazol-2-ylmethyl)-2-[(5-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C25H19N7OS/c33-22(26-14-21-27-19-12-6-7-13-20(19)28-21)15-34-25-31-30-24-17-10-4-5-11-18(17)29-23(32(24)25)16-8-2-1-3-9-16/h1-13H,14-15H2,(H,26,33)(H,27,28) |
Clave InChI |
POSGOBOFSLZZPC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=NN=C(N24)SCC(=O)NCC5=NC6=CC=CC=C6N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


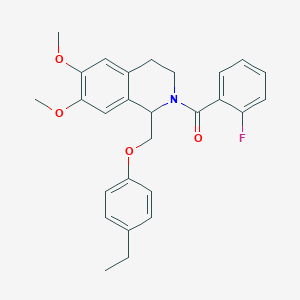
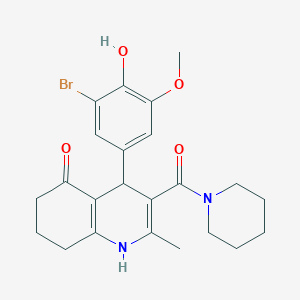
![N-(3,4-dimethylphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B14967221.png)
![N-ethyl-N-(4-{2-[(3-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B14967223.png)
![N-[3-(methylsulfanyl)phenyl]-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B14967226.png)
![6-(4-methylphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14967231.png)
![7-(4-bromophenyl)-N-(3,5-dimethylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14967240.png)
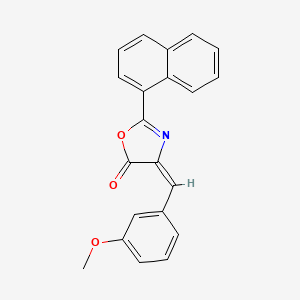
![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B14967246.png)
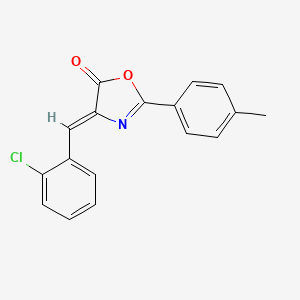
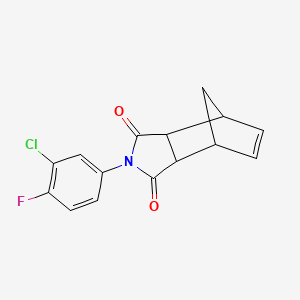
![1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-[2-(pyridin-4-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B14967261.png)
![2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B14967262.png)
![1-(4-chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B14967270.png)
